2,2,4-Trimethylcyclopentanone

Physical Chemistry Chemical Engineering Process Development

2,2,4-Trimethylcyclopentanone (CAS 28056-54-4) is a methyl-substituted cyclopentanone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. It is a cyclic ketone characterized by a five-membered ring bearing three methyl groups at the 2,2,4-positions.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 28056-54-4
Cat. No. B1295220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethylcyclopentanone
CAS28056-54-4
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(C1)(C)C
InChIInChI=1S/C8H14O/c1-6-4-7(9)8(2,3)5-6/h6H,4-5H2,1-3H3
InChIKeyPJXIBUIXCXSNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4-Trimethylcyclopentanone CAS 28056-54-4: Procurement-Grade Specifications and Physical-Chemical Baseline Data


2,2,4-Trimethylcyclopentanone (CAS 28056-54-4) is a methyl-substituted cyclopentanone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol [1]. It is a cyclic ketone characterized by a five-membered ring bearing three methyl groups at the 2,2,4-positions [2]. This specific substitution pattern imparts distinct steric and electronic properties relative to other trimethylcyclopentanone isomers . The compound is a colorless to light yellow-orange clear liquid at 20°C with a boiling point of 158°C at 760 mmHg and a density of 0.8766 g/cm³ at 32.8°C [3] . Commercially, it is available in purities ranging from 95% to >98.0% (GC) .

2,2,4-Trimethylcyclopentanone 28056-54-4: Critical Distinctions from Isomeric Trimethylcyclopentanones for Precise Procurement


In scientific and industrial applications, the procurement of a specific trimethylcyclopentanone isomer, such as 2,2,4-Trimethylcyclopentanone (CAS 28056-54-4), is critical and cannot be arbitrarily substituted with other isomers like 2,2,5-Trimethylcyclopentanone (CAS 4573-09-5) or 2,4,4-Trimethylcyclopentanone (CAS 4694-12-6). The precise placement of methyl groups on the cyclopentanone ring dictates the molecule's stereoelectronic properties, which in turn govern its reactivity, physical behavior, and performance in downstream applications. As demonstrated by the quantitative data below, these isomers exhibit measurable differences in key properties such as boiling point, density, and enthalpy of vaporization [1]. These differences directly impact process parameters like distillation and extraction, as well as final product characteristics in fields ranging from fragrance formulation to pharmaceutical synthesis .

2,2,4-Trimethylcyclopentanone 28056-54-4: Quantitative Differentiation from Closest Analogs for Informed Sourcing


Comparative Boiling Point: 2,2,4- vs. 2,2,5- vs. 2,4,4-Trimethylcyclopentanone

The boiling point of 2,2,4-Trimethylcyclopentanone (158°C at 760 mmHg) is significantly higher than that of its 2,2,5-isomer (152°C at 760 mmHg) and notably lower than that of the 2,4,4-isomer (160.5°C at 760 mmHg) [1]. These quantifiable differences in volatility directly affect separation and purification processes, such as fractional distillation, and thus mandate isomer-specific procurement for consistent manufacturing outcomes .

Physical Chemistry Chemical Engineering Process Development

Density and Molecular Packing: 2,2,4- vs. 2,4,4-Trimethylcyclopentanone

The density of 2,2,4-Trimethylcyclopentanone is reported as 0.8766 g/cm³ at 32.8°C [1]. This is substantially higher than the density of its 2,4,4-isomer, which is reported as 0.7850 g/cm³ at 18°C [2]. This 11.7% difference in density reflects a more compact molecular packing in the 2,2,4-isomer, which can influence its behavior as a solvent, its miscibility with other components, and its volumetric handling in large-scale production .

Physical Chemistry Material Science Formulation Chemistry

Vaporization Enthalpy: 2,2,4- vs. 2,4,4-Trimethylcyclopentanone

The enthalpy of vaporization for 2,2,4-Trimethylcyclopentanone is predicted to be 39.5±3.0 kJ/mol , which is slightly lower than the predicted value of 39.9±3.0 kJ/mol for its 2,4,4-isomer . While the difference is small, this thermodynamic property dictates the energy required for a phase change and influences the compound's evaporation rate and potential as a volatile component in applications such as fragrances or reactive chemical vapor deposition .

Thermodynamics Process Engineering Safety

Specific Role as a Proven Intermediate for (±)-Fenchone Synthesis

2,2,4-Trimethylcyclopentanone is not merely a structural isomer but a defined and proven precursor in the total synthesis of (±)-fenchone. Specifically, the compound 2,2,4-trimethyl-3-oxocyclopentanecarboxylic acid (a close derivative of the target) was used in a chain extension reaction, followed by diborane reduction, to yield (±)-cis-3-(2-hydroxyethyl)-2,2,5-trimethylcyclopentanone, which was subsequently converted to (±)-fenchone [1]. This established synthetic route demonstrates the unique utility of the 2,2,4-substitution pattern for accessing this specific terpenoid scaffold, a feat not directly achievable with other trimethylcyclopentanone isomers without a complete redesign of the synthetic pathway .

Synthetic Organic Chemistry Terpene Chemistry Pharmaceutical Intermediates

Differential UV Absorption Properties

The specific substitution pattern of 2,2,4-Trimethylcyclopentanone leads to a characteristic UV absorption maximum at 270 nm . This absorption is indicative of its cyclic ketone structure and is influenced by the steric and electronic environment created by the three methyl groups at the 2,2,4-positions. While specific comparative data for other trimethyl isomers at the exact same wavelength is not available in the provided source, the presence of a well-defined and measurable UV maximum is a critical differentiator for analytical chemists . This allows for the development of specific, non-destructive quantitative assays (e.g., HPLC with UV detection) to verify the identity and purity of the 2,2,4-isomer in complex mixtures or reaction streams, a key requirement for quality control in industrial and research settings .

Analytical Chemistry Spectroscopy Quality Control

High-Value Applications for 2,2,4-Trimethylcyclopentanone 28056-54-4 Based on Validated Differentiation


Precise Synthesis of Terpenoid Natural Products and Derivatives

Research and industrial laboratories focused on the synthesis of complex terpenoids, such as (±)-fenchone and related bicyclic monoterpenes, should procure 2,2,4-Trimethylcyclopentanone (CAS 28056-54-4) based on its proven utility as a key intermediate in a high-yielding, peer-reviewed synthetic route [1]. The 2,2,4-substitution pattern is essential for the stereoselective chain extension and subsequent ring-forming reactions that lead to the fenchone skeleton . Using a different isomer, like 2,2,5- or 2,4,4-Trimethylcyclopentanone, would likely lead to different stereochemical outcomes or reaction pathways, necessitating extensive and costly re-optimization of the synthesis .

Analytical Method Development and Quality Control in Ketone Purification

For analytical chemistry and process development teams, the distinct physical properties of 2,2,4-Trimethylcyclopentanone are paramount. Its specific boiling point (158°C) allows for precise control in fractional distillation processes to separate it from reaction byproducts or other isomeric impurities [1]. Furthermore, its characteristic UV absorption maximum at 270 nm provides a specific and non-destructive method for quantifying its purity using HPLC-UV, ensuring that downstream processes, such as the synthesis of high-value flavor or fragrance molecules, are not compromised by an incorrect isomer .

Volumetric Process Design for Flammable Solvent Systems

Process engineers designing systems involving flammable solvents must account for the specific density and flash point of their materials. With a density of 0.8766 g/cm³, 2,2,4-Trimethylcyclopentanone has significantly different volumetric behavior compared to the less dense 2,4,4-isomer (0.7850 g/cm³) [1] . This impacts calculations for reactor loading, pump sizing, and storage tank requirements. Additionally, its flash point of 38°C (closed cup) dictates specific safety protocols and equipment specifications for handling, storage, and disposal, making correct procurement essential for both operational efficiency and regulatory compliance.

Formulation of Fragrance and Aroma Chemicals with Specific Volatility Profiles

Formulators in the fragrance and flavor industry seeking specific volatility and release kinetics can leverage the quantifiable thermodynamic properties of 2,2,4-Trimethylcyclopentanone. Its enthalpy of vaporization (39.5±3.0 kJ/mol) [1] and defined boiling point are critical parameters for predicting its evaporation rate and odor perception in a complex mixture. These properties are distinct from its isomers, and substituting the wrong molecule would alter the final fragrance's temporal profile and overall character, potentially leading to batch rejection . The established role of the 2,2,4-trimethylcyclopentenyl system in sandalwood aroma research further underscores the importance of precise molecular identity [2].

Technical Documentation Hub

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